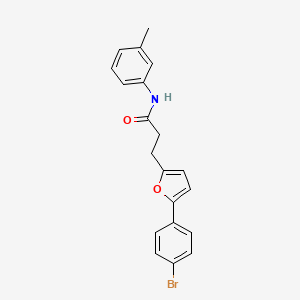

3-(5-(4-Bromophenyl)-2-furyl)-N-(3-methylphenyl)propanamide

Description

3-(5-(4-Bromophenyl)-2-furyl)-N-(3-methylphenyl)propanamide is a synthetic organic compound characterized by a propanamide backbone substituted with a 5-(4-bromophenyl)furan-2-yl group and an N-linked 3-methylphenyl moiety. Its molecular formula is C₂₁H₁₈BrNO₂, with an average molecular mass of 418.715 g/mol and a monoisotopic mass of 417.013119 g/mol . The compound’s structure includes a brominated aromatic ring, a furan heterocycle, and a methyl-substituted aniline group, which collectively influence its physicochemical and biological properties.

Properties

CAS No. |

853330-76-4 |

|---|---|

Molecular Formula |

C20H18BrNO2 |

Molecular Weight |

384.3 g/mol |

IUPAC Name |

3-[5-(4-bromophenyl)furan-2-yl]-N-(3-methylphenyl)propanamide |

InChI |

InChI=1S/C20H18BrNO2/c1-14-3-2-4-17(13-14)22-20(23)12-10-18-9-11-19(24-18)15-5-7-16(21)8-6-15/h2-9,11,13H,10,12H2,1H3,(H,22,23) |

InChI Key |

IZCJXSMIQCVMFJ-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC(=CC=C1)NC(=O)CCC2=CC=C(O2)C3=CC=C(C=C3)Br |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(5-(4-Bromophenyl)-2-furyl)-N-(3-methylphenyl)propanamide typically involves a multi-step process. One common method includes the following steps:

Formation of the Bromophenyl Intermediate: The starting material, 4-bromobenzaldehyde, undergoes a reaction with a furan derivative in the presence of a base to form the bromophenyl-furan intermediate.

Amidation Reaction: The intermediate is then reacted with 3-methylphenylamine under appropriate conditions to form the final product, this compound.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

3-(5-(4-Bromophenyl)-2-furyl)-N-(3-methylphenyl)propanamide can undergo various types of chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.

Reduction: Reduction reactions can be performed to modify the functional groups within the molecule.

Substitution: The bromine atom in the bromophenyl group can be substituted with other functional groups using appropriate reagents.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

3-(5-(4-Bromophenyl)-2-furyl)-N-(3-methylphenyl)propanamide has several scientific research applications, including:

Chemistry: Used as a building block in the synthesis of more complex organic molecules.

Biology: Investigated for its potential biological activity and interactions with various biomolecules.

Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3-(5-(4-Bromophenyl)-2-furyl)-N-(3-methylphenyl)propanamide involves its interaction with specific molecular targets and pathways. The compound may bind to certain enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Variations on the Aromatic Ring

Halogen and Alkyl Substitutions

- 3-(5-(4-Bromophenyl)-2-furyl)-N-(3-chloro-2-methylphenyl)propanamide (): Molecular Formula: C₂₀H₁₇BrClNO₂. Key Differences: The 3-methylphenyl group is replaced with a 3-chloro-2-methylphenyl group. This may affect solubility and crystallinity .

- 3-(5-(4-Bromophenyl)-2-furyl)-N-(4-methoxyphenethyl)propanamide (): Molecular Formula: C₂₂H₂₂BrNO₃. Key Differences: The 3-methylphenyl group is substituted with a 4-methoxyphenethyl chain. Impact: The methoxy group (-OCH₃) introduces electron-donating effects, which could alter electronic properties and bioavailability. The phenethyl chain may increase lipophilicity compared to the shorter methylphenyl group .

Amino Acid Conjugates

- N-{3-[5-(4-Bromophenyl)-2-furyl]propanoyl}glycine (): Molecular Formula: C₁₅H₁₄BrNO₄. Key Differences: The 3-methylphenyl group is replaced with a glycine moiety. This modification is critical for prodrug design or conjugation strategies .

Heterocyclic Modifications

Thiazole and Thiazolidinone Derivatives

-

- General Formula : C₁₆–₁₇H₁₇–₁₉N₅O₂S₂.

- Key Differences : These compounds feature 1,3,4-oxadiazole and thiazole rings instead of furan.

- Impact : Thiazole and oxadiazole rings introduce additional nitrogen and sulfur atoms, which can participate in hydrogen bonding and π-π stacking. Reported melting points (134–178°C) suggest higher thermal stability compared to furan-containing analogs .

- 3-[(5Z)-5-[(2-chlorophenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]-N-[5-[(3-methylphenyl)methyl]-1,3-thiazol-2-yl]propanamide (): Molecular Formula: C₂₄H₂₀ClN₃O₂S₃. Key Differences: Incorporates a thiazolidinone and thiazole system. Impact: The sulfur-rich structure may enhance metal-binding capacity or redox activity, which is absent in the target compound’s furan-based system .

Pyrimidine and Pyrazole Derivatives

3-(4-Bromophenyl)-3-(4-hydroxy-6-oxo-1,6-dihydropyrimidin-5-yl)-N-[(S)-1-phenylethyl]propanamide ():

- Molecular Formula : C₂₁H₂₀BrN₃O₃.

- Key Differences : Replaces furan with a pyrimidine ring.

- Impact : The pyrimidine ring’s planarity and hydrogen-bonding capacity (via N–H and O–H groups) contribute to strong intermolecular interactions, as evidenced by its crystal structure (dihedral angles: 80.87°–88.37°) . This contrasts with the less polar furan ring in the target compound.

1-acetyl-3-(4-bromophenyl)-5-(2-furyl)-4,5-dihydro-1H-pyrazole ():

Physicochemical Properties Comparison

Biological Activity

3-(5-(4-Bromophenyl)-2-furyl)-N-(3-methylphenyl)propanamide is a synthetic organic compound that has garnered attention in biological research due to its potential therapeutic properties. This compound, characterized by a bromophenyl group, a furan ring, and a propanamide moiety, has been explored for various biological activities, including anti-inflammatory and anticancer effects.

The compound has the following chemical characteristics:

| Property | Value |

|---|---|

| CAS Number | 853330-76-4 |

| Molecular Formula | CHBrNO |

| Molecular Weight | 384.3 g/mol |

| IUPAC Name | 3-[5-(4-bromophenyl)furan-2-yl]-N-(3-methylphenyl)propanamide |

Synthesis

The synthesis of this compound typically involves a multi-step process:

- Formation of the Bromophenyl Intermediate : 4-bromobenzaldehyde reacts with a furan derivative in the presence of a base.

- Amidation Reaction : The intermediate is reacted with 3-methylphenylamine to yield the final product.

Anticancer Properties

Recent studies have indicated that compounds similar to this compound exhibit significant anticancer activity. For instance, compounds with similar structural motifs have shown IC values ranging from 1.61 µg/mL to over 1000 µM against various cancer cell lines, suggesting that modifications in the phenyl ring can enhance cytotoxicity .

A study focusing on structure-activity relationships (SAR) highlighted that the presence of electron-donating groups like methyl at specific positions on the phenyl ring increases biological activity . The compound's mechanism of action may involve the modulation of enzyme activity or receptor binding, leading to apoptosis in cancer cells.

Anti-inflammatory Effects

In addition to anticancer properties, there is emerging evidence that this compound may possess anti-inflammatory effects. Compounds with similar furan and bromophenyl structures have been shown to inhibit pro-inflammatory cytokines in vitro, indicating potential therapeutic applications in inflammatory diseases.

Case Studies

- In Vitro Studies : A series of in vitro tests demonstrated that derivatives of this compound could significantly reduce cell viability in human cancer cell lines such as A-431 and Jurkat cells, with some derivatives showing comparable efficacy to established chemotherapeutic agents like doxorubicin .

- Mechanistic Insights : Molecular dynamics simulations have suggested that interactions between the compound and target proteins occur primarily through hydrophobic contacts, with limited hydrogen bonding. This indicates a specific binding affinity that could be exploited for drug development .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.